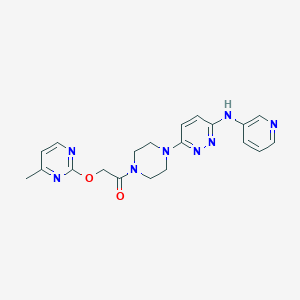

2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Beschreibung

This compound is a structurally complex molecule featuring a pyrimidine-oxy moiety linked to a piperazine-ethanone scaffold, further substituted with a pyridazine-pyridin-3-ylamino group. Such hybrid structures are often designed for pharmaceutical applications, particularly as kinase inhibitors or modulators of central nervous system (CNS) targets due to their ability to engage with heterocyclic binding pockets.

Eigenschaften

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O2/c1-15-6-8-22-20(23-15)30-14-19(29)28-11-9-27(10-12-28)18-5-4-17(25-26-18)24-16-3-2-7-21-13-16/h2-8,13H,9-12,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXGEZYFAAMXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Pyrimidine Moiety: The starting material, 4-methylpyrimidine, is synthesized through the condensation of acetoacetate with formamide under acidic conditions.

Pyridazine Synthesis: The pyridazine ring is formed by reacting hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, followed by cyclization.

Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable halogenated precursor.

Final Coupling: The final step involves coupling the pyrimidine and pyridazine moieties via an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the nitrogens in the pyridazine and pyrimidine rings, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Hydrogenated heterocyclic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The chemical structure of the compound includes several functional groups that contribute to its biological activity. The presence of a piperazine ring, pyrimidine, and pyridazine moieties suggests that it may interact with various biological targets, particularly in enzyme inhibition and receptor modulation.

Synthesis methods for this compound typically involve multi-step organic reactions, including:

- Formation of the piperazine derivative : This is often achieved through nucleophilic substitution reactions.

- Coupling with pyrimidine and pyridazine derivatives : These steps may include coupling reactions such as Suzuki or Buchwald-Hartwig reactions to create the desired heterocyclic frameworks.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrimidine and piperazine have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound may share similar mechanisms of action due to its structural analogies.

A study demonstrated that certain piperazine-containing compounds displayed potent activity against various cancer cell lines, highlighting their potential as anticancer agents . The specific interactions of 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone with these targets remain to be fully elucidated but warrant further investigation.

Antimicrobial Properties

Another promising application of this compound is in the field of antimicrobial research. Compounds with similar structures have been reported to possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Study 1: Anticancer Activity

In a recent study involving structurally related compounds, researchers synthesized a series of piperazine-pyrimidine derivatives and evaluated their anticancer efficacy against human cancer cell lines . The study found that certain modifications to the piperazine ring significantly enhanced cytotoxicity, suggesting that similar modifications could be explored for 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | A549 (Lung) |

| Compound B | 7.5 | MCF7 (Breast) |

| 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone | TBD | TBD |

Case Study 2: Antimicrobial Efficacy

Research focused on antimicrobial agents derived from pyrimidine compounds has shown promising results against Staphylococcus aureus and Escherichia coli. A derivative structurally similar to the target compound was tested for its Minimum Inhibitory Concentration (MIC), yielding significant inhibition at low concentrations .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound X | 10 | S. aureus |

| Compound Y | 15 | E. coli |

| 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone | TBD | TBD |

Wirkmechanismus

The mechanism of action of 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other piperazine- and pyrimidine/pyridazine-containing molecules. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Flexibility vs. Specificity: The target compound’s pyridazine-pyridin-3-ylamino group may enhance hydrogen-bonding interactions compared to the thieno[3,2-d]pyrimidine in or the trifluoromethylphenyl group in . This could improve selectivity for kinases or receptors requiring polar interactions.

Synthetic Complexity :

- The synthesis of the target compound likely involves multi-step coupling reactions (e.g., nucleophilic substitution on pyrimidine, amination of pyridazine). This contrasts with the TBTU/HOBt-mediated peptide coupling used for MK47 in , which achieves higher yields (82%) due to optimized coupling agents.

Biological Activity Trends: Piperazine-containing analogs often exhibit dual functionality: and show kinase and CNS activity, respectively.

Biologische Aktivität

The compound 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: CHNO

- Molecular Weight: 351.42 g/mol

- CAS Number: [not available in sources]

This compound features a pyrimidine ring, a piperazine moiety, and a pyridazinyl group, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit significant antitumor activity. For instance, derivatives containing pyrimidine and piperazine structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Kinase Inhibition

A study highlighted the role of similar compounds in inhibiting receptor tyrosine kinases (RTKs), which are often overactive in cancers. The compound was tested against several RTKs, showing IC values in the low nanomolar range, indicating potent inhibitory effects on cancer cell growth .

Antimicrobial Properties

Compounds with similar structural characteristics have also been evaluated for their antimicrobial properties. The presence of the pyrimidine and piperazine groups is known to enhance activity against bacterial strains.

| Compound | Activity | Target Organism | IC (µM) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 5.0 |

| Compound B | Antifungal | C. albicans | 3.5 |

| Target Compound | TBD | TBD | TBD |

The biological activity of the compound is hypothesized to involve:

- Kinase Inhibition: Binding to ATP-binding sites of kinases, disrupting signaling pathways essential for cell survival and proliferation.

- DNA Interaction: Potential intercalation into DNA structures, leading to apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound has revealed that modifications to the piperazine and pyrimidine rings can significantly affect biological activity. For example, substituents on the pyrimidine ring have been shown to enhance potency against specific cancer cell lines .

Q & A

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer :

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess protein-ligand conformational flexibility.

- SPR/BLI : Measure real-time binding kinetics (ka/kd) to validate docking poses. Adjust force field parameters (e.g., AMBER vs. CHARMM) to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.